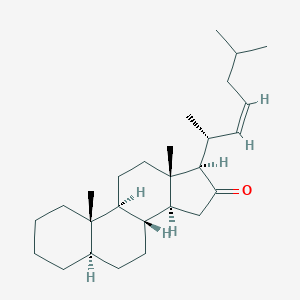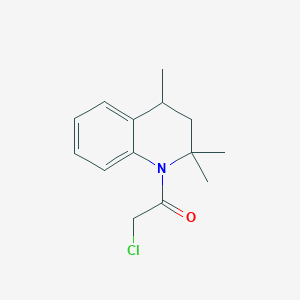
2-氯-1-(2,2,4-三甲基-3,4-二氢-2H-喹啉-1-基)-乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline derivatives involves various strategies, including the formation of complexes with metals such as iron and cobalt, which are further activated for catalytic activities including ethylene reactivity (Sun et al., 2007). Another synthesis route involves the creation of 3H-pyrrolo[3,2-f]quinoline derivatives, showing high antiproliferative activity through mechanisms including DNA intercalation (Via et al., 2008).
Molecular Structure Analysis
Conformational analysis of certain quinoline derivatives reveals the existence of stable forms, distinguishing their structures through computational methods, indicating the importance of understanding the molecular geometry for predicting reactivity and interactions (Karkhut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives highlight the versatility in forming complexes with various metals, demonstrating their potential in catalysis and material science. The synthesis of quinoline-2-yl)methanone derivatives, for example, showcases efficient multi-component reactions, yielding products with significant yields (Alizadeh & Roosta, 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives can vary widely depending on their structure and substitution patterns. Spectroscopic studies of these compounds offer insights into their electronic and absorption properties, which are crucial for applications in materials science and pharmaceuticals (Al-Ansari, 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity towards nucleophiles or electrophiles, are influenced by their molecular structure. Studies on the synthesis and reactivity of these compounds provide a basis for developing new materials and drugs, highlighting the importance of understanding their chemical behavior (Kategaonkar et al., 2010).
科学研究应用
抗癌活性
- 抗增殖剂:与喹啉衍生物在结构上相关的化合物已显示出显着的抗增殖活性。例如,喹啉衍生物已被确定为潜在的抗癌剂,其作用机制包括 DNA 插层、抑制 DNA 拓扑异构酶 II 以及诱导癌细胞的细胞周期停滞和凋亡 (L. D. Via 等,2008 年)。类似地,合成了 4-苯胺基呋并[2,3-b]喹啉衍生物,并评估了它们对各种癌细胞系的抗增殖活性,其中一些衍生物表现出显着的效力 (Yeh-long Chen 等,2008 年)。
催化应用
- 聚合催化:喹喔啉基-氨基吡啶与二氯化铁(II)和二氯化钴(II)配位时,形成催化乙烯低聚和聚合的配合物。这些配合物表现出良好的催化活性,基于连接到亚氨基的芳基上的取代基观察到变化 (Wen-Hua Sun 等,2007 年)。
杂环化合物的合成
- 杂环化合物合成:对喹啉基查耳酮和吡唑啉衍生物等复杂杂环化合物的合成研究证明了喹啉衍生物在有机合成中的多功能性。已经研究了这些化合物促进植物生长的潜力,表明它们在药物之外的用途 (Mohamed M. Hassan 等,2020 年)。
缓蚀
- 缓蚀:喹喔啉-6-基衍生物已被研究为盐酸中低碳钢的缓蚀剂,证明了喹啉衍生物在材料科学应用中的潜力。电化学研究和量子化学计算支持了它们作为缓蚀剂的功效 (L. Olasunkanmi 等,2015 年)。
属性
IUPAC Name |
2-chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-8-14(2,3)16(13(17)9-15)12-7-5-4-6-11(10)12/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUVGDVQKAHTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CCl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389778 |
Source


|
| Record name | 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2,4-trimethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone | |
CAS RN |
14036-98-7 |
Source


|
| Record name | 2-Chloro-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chloroacetyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

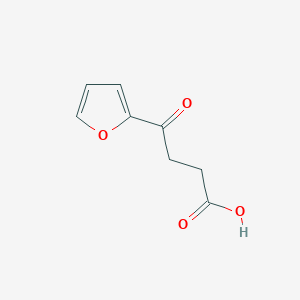
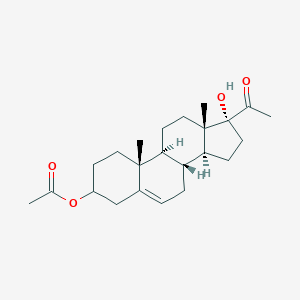
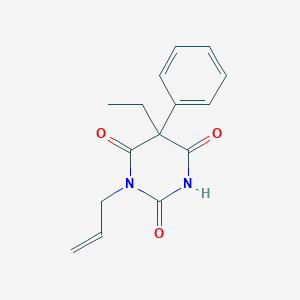
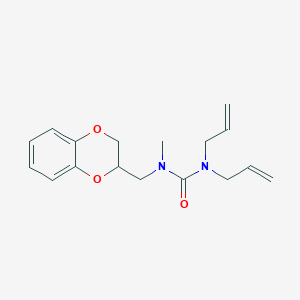

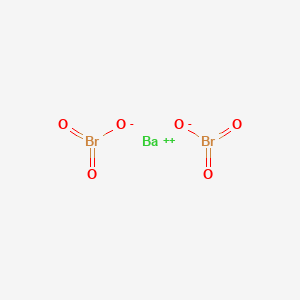
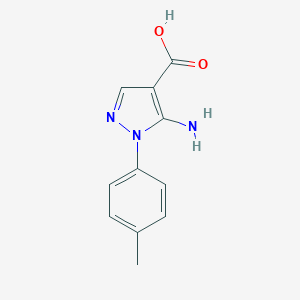

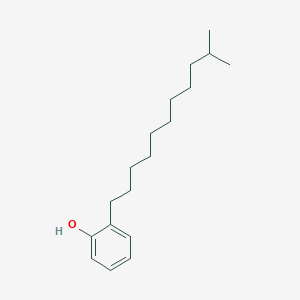
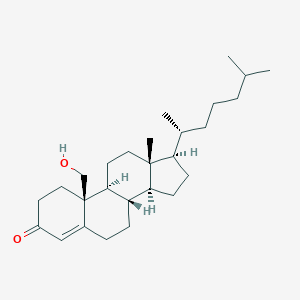
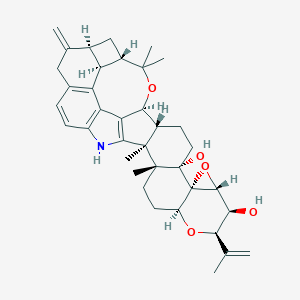
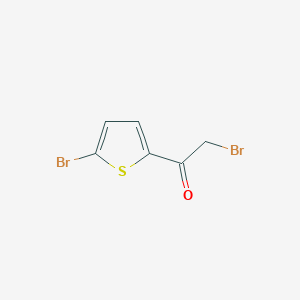
![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
